molecular formula C11H8Br2 B8654070 1-Bromo-6-(bromomethyl)naphthalene

1-Bromo-6-(bromomethyl)naphthalene

Cat. No. B8654070
M. Wt: 299.99 g/mol
InChI Key: PSVVMNONOHGTFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromo-6-(bromomethyl)naphthalene is a useful research compound. Its molecular formula is C11H8Br2 and its molecular weight is 299.99 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Bromo-6-(bromomethyl)naphthalene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Bromo-6-(bromomethyl)naphthalene including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

1-Bromo-6-(bromomethyl)naphthalene

Molecular Formula

C11H8Br2

Molecular Weight

299.99 g/mol

IUPAC Name

1-bromo-6-(bromomethyl)naphthalene

InChI

InChI=1S/C11H8Br2/c12-7-8-4-5-10-9(6-8)2-1-3-11(10)13/h1-6H,7H2

InChI Key

PSVVMNONOHGTFC-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2)CBr)C(=C1)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred suspension of 5-bromo-2-hydroxymethylnaphthalene (7.00 g, 29.5 mmol) in dry Et2O (100 mL) at 0° C. was added PBr3 (8.91 g, 33 mmol) in portions over 20 minutes. The reaction was stirred for an additional 30 minutes at 0° C., diluted with Et2O (100 mL) and quenched with H2O (100 mL) over 20 minutes. The heterogeneous solution was diluted further with H2O (100 mL) and the layers separated. The aqueous phase was extracted with Et2O (1×200 mL) and the combined organic layers were washed with H2O (1×100 mL) and saturated NaCl (1×100 mL), dried (MgSO4) and concentrated in vacuo. The residue was purified by preparative HPLC (SiO2 : gradient hexane/EtOAc) to give the title compound as a white solid (4.60 g, 52%).
Quantity
7 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
8.91 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
Yield
52%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.